
(2S,4R)-2-(Iodomethyl)-4-(2-methylphenyl)oxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4R)-2-(Iodomethyl)-4-(2-methylphenyl)oxolane is a chiral compound with a unique structure that includes an iodomethyl group and a 2-methylphenyl group attached to an oxolane ring. This compound is of interest in various fields of chemistry and biology due to its potential reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-2-(Iodomethyl)-4-(2-methylphenyl)oxolane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylphenylacetic acid and oxirane.
Formation of Oxolane Ring: The oxirane is reacted with 2-methylphenylacetic acid under acidic conditions to form the oxolane ring.
Introduction of Iodomethyl Group: The oxolane intermediate is then treated with iodomethane in the presence of a base such as potassium carbonate to introduce the iodomethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(2S,4R)-2-(Iodomethyl)-4-(2-methylphenyl)oxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Formation of azido, thiocyanato, and methoxy derivatives.
Oxidation Reactions: Formation of oxirane derivatives.
Reduction Reactions: Formation of methyl derivatives.
Aplicaciones Científicas De Investigación
(2S,4R)-2-(Iodomethyl)-4-(2-methylphenyl)oxolane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2S,4R)-2-(Iodomethyl)-4-(2-methylphenyl)oxolane involves its interaction with molecular targets such as enzymes and receptors. The iodomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The compound’s unique structure allows it to interact with specific pathways, influencing biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,4R)-2-(Bromomethyl)-4-(2-methylphenyl)oxolane
- (2S,4R)-2-(Chloromethyl)-4-(2-methylphenyl)oxolane
- (2S,4R)-2-(Fluoromethyl)-4-(2-methylphenyl)oxolane
Uniqueness
(2S,4R)-2-(Iodomethyl)-4-(2-methylphenyl)oxolane is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its bromomethyl, chloromethyl, and fluoromethyl analogs. The iodomethyl group is more reactive in substitution reactions, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C12H15IO |
|---|---|
Peso molecular |
302.15 g/mol |
Nombre IUPAC |
(2S,4R)-2-(iodomethyl)-4-(2-methylphenyl)oxolane |
InChI |
InChI=1S/C12H15IO/c1-9-4-2-3-5-12(9)10-6-11(7-13)14-8-10/h2-5,10-11H,6-8H2,1H3/t10-,11-/m0/s1 |
Clave InChI |
JGEIJIDCBNKLTO-QWRGUYRKSA-N |
SMILES isomérico |
CC1=CC=CC=C1[C@H]2C[C@H](OC2)CI |
SMILES canónico |
CC1=CC=CC=C1C2CC(OC2)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


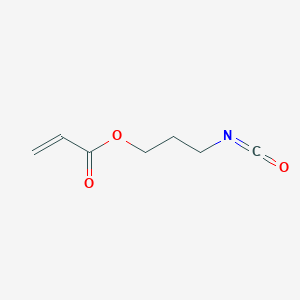
![2-[1-(2-Fluoroethyl)-1H-pyrazol-4-yl]acetonitrile](/img/structure/B13193859.png)
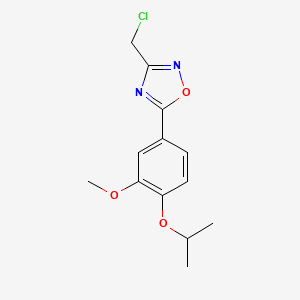
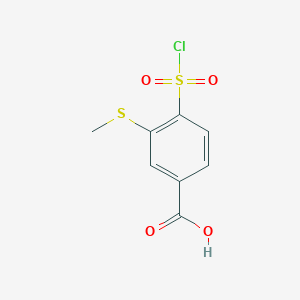
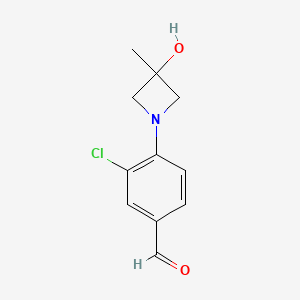
![1-[2-Amino-1-(4-ethylphenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13193871.png)
![2-Bromo-5-cyclopropyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B13193876.png)
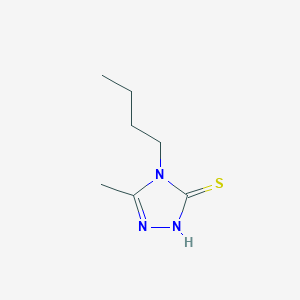
![1-[(tert-Butoxy)carbonyl]-4-chloro-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B13193883.png)
![2-{6-ethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetonitrile](/img/structure/B13193891.png)
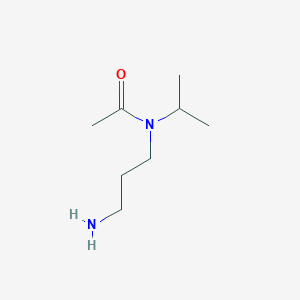
![2-{[(2-Chlorophenyl)methyl]amino}propanoic acid](/img/structure/B13193911.png)
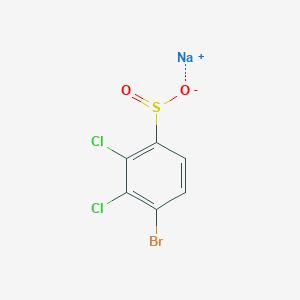
![5-{4-ethyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole](/img/structure/B13193919.png)
